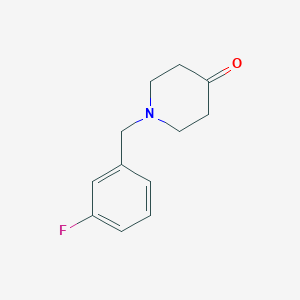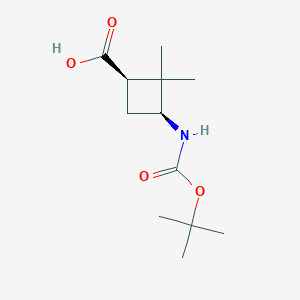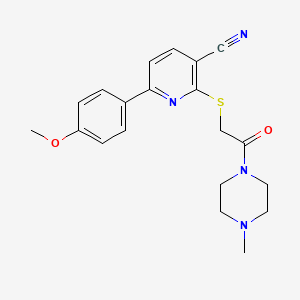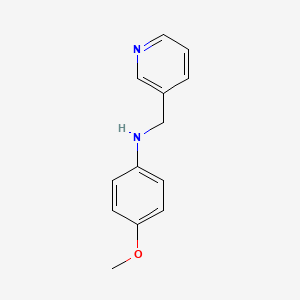
N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. HMB is a small molecule that has been shown to possess unique properties, making it a promising candidate for use in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds similar in structure to N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide, have been synthesized and characterized. These compounds exhibit significant antifungal activity against pathogens responsible for plant diseases, showcasing their potential in agricultural applications (Zhou Weiqun et al., 2005).
Complexing Abilities with Metal Ions
Research on the complexing abilities of related compounds with metal ions such as Ni(II) and Co(II) has been conducted. Studies indicate these compounds form stable complexes with these ions, which could have implications in catalysis and material science (S. Amerkhanova et al., 2012).
Potentiometric Studies and Complexation Reactions
Potentiometric studies have assessed the complexation reactions of similar benzamide derivatives with various metal ions in different media, including aqueous dioxane and micellar media. These studies help understand the thermodynamics of complex formation, relevant in developing new metal coordination compounds (Promila Devi Thangjam & Lonibala Rajkumari, 2010).
Anticonvulsant and Antimicrobial Activities
Enaminones synthesized from cyclic beta-dicarbonyl precursors, condensed with compounds like morpholine, have shown potent anticonvulsant activity with minimal neurotoxicity. Such findings open avenues for developing new therapeutic agents (I. Edafiogho et al., 1992). Additionally, the synthesis of novel Schiff base benzamides has been explored for their antimicrobial activities, indicating the potential for these compounds in combating microbial resistance (Subbulakshmi N. Karanth et al., 2018).
Propiedades
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c14-16-12(18)9-15-13(19)10-1-3-11(4-2-10)23(20,21)17-5-7-22-8-6-17/h1-4H,5-9,14H2,(H,15,19)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLMYUCTPWBUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydrazinyl-2-oxoethyl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2381370.png)

![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)
![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)
![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)





